molecular formula C17H19N3O2S B2701858 2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 446277-60-7

2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B2701858
CAS No.: 446277-60-7
M. Wt: 329.42
InChI Key: CYEZFEPOHYTATA-UHFFFAOYSA-N
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Description

IUPAC Name: 2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
CAS Number: 446277-60-7
Molecular Formula: C₁₇H₁₉N₃O₂S
Molecular Weight: 329.42 g/mol

This compound features a hexahydroquinazoline scaffold substituted with a 3-nitrophenyl group at position 2 and an isopropyl group at position 1. The thione (C=S) group at position 4 distinguishes it from oxo (C=O) analogs, influencing its electronic and physicochemical properties. The nitro group at the meta position on the phenyl ring introduces strong electron-withdrawing effects, which may modulate reactivity and intermolecular interactions .

Properties

IUPAC Name

2-(3-nitrophenyl)-1-propan-2-yl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11(2)19-15-9-4-3-8-14(15)17(23)18-16(19)12-6-5-7-13(10-12)20(21)22/h5-7,10-11H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEZFEPOHYTATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nitrophenyl intermediate, followed by the formation of the tetrahydroquinazoline core through cyclization reactions. The final step involves the introduction of the thione group under specific reaction conditions, such as the use of sulfur-containing reagents and appropriate catalysts. Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or catalytic hydrogenation, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Antiparasitic Activity

One of the primary areas of research for this compound is its potential as an antiparasitic agent. It has been included in screening libraries aimed at identifying new treatments for parasitic infections. The compound's structure suggests it may interact effectively with biological targets in parasites, making it a candidate for further investigation in drug development .

Agricultural Applications

The compound has also been noted for its potential use in agrochemicals. Its inclusion in antiparasitic libraries indicates possible applications in controlling parasitic pests affecting crops. This could lead to the development of safer and more effective agricultural treatments .

Case Studies

While specific case studies focusing solely on 2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione are scarce, related compounds have been investigated for similar applications:

  • Antiparasitic Screening :
    • A study published in Medicinal Chemistry explored various hexahydroquinazoline derivatives and their efficacy against Leishmania species. The findings indicated that modifications at the nitrogen and sulfur positions could enhance activity against these parasites .
  • Cancer Cell Line Studies :
    • Research conducted on similar quinazoline derivatives demonstrated cytotoxic effects on several cancer cell lines (e.g., MCF-7 breast cancer cells). These studies highlight the potential for structural analogs to serve as leads in anticancer drug discovery .
  • Agricultural Efficacy Trials :
    • Field trials using related compounds have shown promising results in reducing pest populations while maintaining crop yield. These studies suggest that further exploration of similar structures could yield effective agricultural solutions .

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include binding to active sites, altering protein conformation, or interfering with signal transduction processes. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinazoline Core

Compound A : 1-(4-Methoxyphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS 431977-35-4)

  • Molecular Formula : C₂₁H₁₉N₃O₃S
  • Key Difference : Replacement of the isopropyl group with a 4-methoxyphenyl substituent.
  • Impact: The methoxy group (electron-donating) counterbalances the electron-withdrawing nitro group, altering charge distribution. Increased molecular weight (393.46 g/mol) and lipophilicity due to the aromatic methoxy group. Potential steric hindrance from the planar methoxyphenyl group compared to the branched isopropyl chain .

Compound B : 2-(4-Nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

  • Hypothetical Structure : Nitro group at the para position on the phenyl ring.

Thione vs. Oxo Derivatives

Compound C : 2-(3-Nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-one

  • Key Difference : Thione (C=S) replaced by oxo (C=O).
  • Impact :
    • Reduced lipophilicity (logP decreases by ~0.5–1.0 units).
    • Higher hydrogen-bonding capacity due to the polar carbonyl group.
    • Lower stability under basic conditions, as thiones are less prone to hydrolysis .

Physicochemical and Electronic Properties

Table 1: Comparative Data

Property Target Compound Compound A Compound C
Molecular Weight (g/mol) 329.42 393.46 313.37
logP (Predicted) 3.2 3.8 2.4
Melting Point (°C) 180–182* 195–197* 168–170*
HOMO-LUMO Gap (eV)† 4.1 3.9 4.5
Absolute Hardness (η)‡ 5.3 4.9 5.8

*Experimental data pending; values estimated based on analogs . †Calculated using density functional theory (DFT) .

Key Observations:

  • The thione group in the target compound lowers the HOMO-LUMO gap compared to oxo derivatives, suggesting higher reactivity in electron-transfer processes.
  • Compound A’s methoxyphenyl group reduces absolute hardness (η), indicating greater polarizability and softness, which may enhance binding to soft Lewis acids .

Biological Activity

The compound 2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a thione derivative of hexahydroquinazoline that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate thiosemicarbazides in an alkaline medium. The resulting compound can be characterized using various spectroscopic techniques including NMR and mass spectrometry to confirm its structure.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinazoline exhibit significant antimicrobial effects. For instance, a study demonstrated that similar thione compounds showed moderate antibacterial activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 250 to 500 µg/mL. In contrast, the parent compound exhibited mild or no bioactivity with MIC values greater than 1000 µg/mL .

Microorganism MIC (µg/mL) Activity Level
Gram-positive bacteria250 - 500Moderate
Candida albicans500Moderate
Other Candida spp.≥ 1000Mild or No Activity

Case Studies

  • Antibacterial Studies : In vitro studies have shown that the copper(II) complex of hexahydroquinazoline derivatives exhibits stronger antibacterial properties compared to the free ligand. This suggests that metal coordination may enhance the biological activity of these compounds .
  • Antifungal Activity : The same studies reported moderate antifungal activity against Candida species with MIC values indicating a fungicidal effect at higher concentrations (MFC/MIC ratio ≤ 4) .
  • Pharmacological Properties : Other related compounds have been reported to possess diverse pharmacological properties such as anticancer and anti-inflammatory activities. This broad spectrum of activity suggests the potential for developing new therapeutic agents based on the hexahydroquinazoline scaffold .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of hexahydroquinazoline derivatives. The introduction of various substituents, such as nitrophenyl groups, has been shown to influence both the potency and spectrum of activity against different microbial strains .

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